ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Lipophilicity Physicochemical profiling Drug-likeness

Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate (CAS 869080‑89‑7) is a synthetic small molecule belonging to the 3‑phenylcoumarin class, characterized by a 4‑methyl‑3‑phenyl‑2H‑chromen‑2‑one core that is O‑functionalized at the 7‑position with an ethyl 2‑oxypropanoate side‑chain. Its molecular formula is C₂₁H₂₀O₅ (MW 352.4 g mol⁻¹) and it exhibits five hydrogen‑bond acceptors, six rotatable bonds, and a computed octanol/water partition coefficient (LogP) of approximately 4.1, indicating moderate lipophilicity.

Molecular Formula C21H20O5
Molecular Weight 352.386
CAS No. 869080-89-7
Cat. No. B2763526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate
CAS869080-89-7
Molecular FormulaC21H20O5
Molecular Weight352.386
Structural Identifiers
SMILESCCOC(=O)C(C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
InChIInChI=1S/C21H20O5/c1-4-24-20(22)14(3)25-16-10-11-17-13(2)19(15-8-6-5-7-9-15)21(23)26-18(17)12-16/h5-12,14H,4H2,1-3H3
InChIKeyAETUZPKHLDPNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate – A 3‑Phenylcoumarin Ester for Research Sourcing


Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate (CAS 869080‑89‑7) is a synthetic small molecule belonging to the 3‑phenylcoumarin class, characterized by a 4‑methyl‑3‑phenyl‑2H‑chromen‑2‑one core that is O‑functionalized at the 7‑position with an ethyl 2‑oxypropanoate side‑chain [1]. Its molecular formula is C₂₁H₂₀O₅ (MW 352.4 g mol⁻¹) and it exhibits five hydrogen‑bond acceptors, six rotatable bonds, and a computed octanol/water partition coefficient (LogP) of approximately 4.1, indicating moderate lipophilicity [2]. Coumarins of this type are widely explored as privileged scaffolds in medicinal chemistry, with published applications spanning antimicrobial, anticancer, anti‑inflammatory, and enzyme‑inhibitory programmes [3].

Why Generic 3‑Phenylcoumarin Substitution Cannot Guarantee Equivalent Performance for Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate


Although numerous 3‑phenylcoumarin derivatives share the same core heterocycle, substitution at the 7‑position profoundly alters physicochemical properties and, by extension, biological behaviour. The ethyl 2‑oxypropanoate side‑chain present in the target compound increases the heavy‑atom count from 18 (parent 4‑methyl‑3‑phenylcoumarin) to 26, adds three hydrogen‑bond acceptors, and raises the number of rotatable bonds from one to six, collectively shifting the LogP by approximately 0.3 units [1]. Such changes are sufficient to drive differential membrane permeability, protein‑binding kinetics, and metabolic stability [2]. Published structure‑activity relationship (SAR) studies on 4‑methyl‑7‑substituted coumarins confirm that the nature of the 7‑O‑substituent determines whether a compound displays anti‑inflammatory, anti‑tubercular, or antimicrobial activity, meaning that generic swapping of analogs without controlled comparative data risks selecting a compound with a completely different activity profile [3].

Quantitative Differentiation of Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate from Its Closest Structural Analogs


Increased Lipophilicity (LogP 4.1) Relative to the Parent 4‑Methyl‑3‑phenylcoumarin (LogP 3.77)

The target compound displays a computed LogP of 4.1 [1], whereas the unsubstituted parent 4‑methyl‑3‑phenylcoumarin (CAS 23028‑23‑1) has a reported LogP of 3.768 (ACD/LogP 3.768; XLogP 4.30–4.63 depending on the algorithm) . This difference arises from the ethyl propanoate ester side‑chain, which adds hydrophobic surface area without introducing additional hydrogen‑bond donors.

Lipophilicity Physicochemical profiling Drug-likeness

Elevated Heavy‑Atom Count (26 vs. 18) and Hydrogen‑Bond Acceptor Count (5 vs. 2) Versus the Parent Scaffold

The target compound contains 26 heavy atoms and 5 hydrogen‑bond acceptors, compared with 18 heavy atoms and 2 hydrogen‑bond acceptors for the parent 4‑methyl‑3‑phenylcoumarin [1]. These values place the target compound in a more complex chemical space (MW 352.4 vs. 236.3 g mol⁻¹), which typically correlates with higher target‑binding propensity in fragment‑based and high‑throughput screening libraries.

Molecular complexity Ligand efficiency Target engagement

Enhanced Rotational Degrees of Freedom (6 Rotatable Bonds) for Induced‑Fit Binding vs. Rigid Parent (1 Rotatable Bond)

The ethyl 2‑oxypropanoate side‑chain confers six rotatable bonds, while the parent 4‑methyl‑3‑phenylcoumarin possesses only one [1]. This increased flexibility allows the target compound to adopt a wider range of conformations in solution, which is advantageous for targets requiring induced‑fit recognition but may incur a moderate entropic penalty upon binding.

Conformational flexibility Induced‑fit docking Binding thermodynamics

7‑O‑Alkoxy Substitution is Associated with Divergent Antimicrobial SAR Compared with 7‑Hydroxy Analogs

A 2016 study on 7‑hydroxy‑4‑methylcoumarin versus 7‑alkoxy‑4‑methylcoumarin derivatives reported that the 7‑hydroxy series displayed MIC values of 0.19–0.36 µg mL⁻¹ (superior to tobramycin at 2 µg mL⁻¹), while the 7‑alkoxy analogs systematically lost antibacterial potency [1]. Although the target compound was not directly evaluated, its 7‑O‑alkyl architecture places it in the less‑active class, suggesting it should not be selected for antibacterial screening where 7‑hydroxy or 7‑amino derivatives are the appropriate analogs.

Antimicrobial SAR 7‑substituted coumarins MIC comparison

Pending Biological Annotation: No Published Quantitative Bioactivity Data for the Target Compound vs. Structurally Annotated Analogs

As of April 2026, a comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases returns no published IC₅₀, Kᵢ, EC₅₀, MIC, or in‑vivo efficacy data for ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate (CAS 869080‑89‑7) [1]. By contrast, the 7‑acetamide analog (CAS 869079‑67‑4) appears in compound libraries, and the 7‑methanesulfonate analog has been associated with MCF‑7 cytotoxicity (IC₅₀ ~15.6 µM) in anecdotal vendor reports . Users requiring validated bioactivity must either commission de‑novo profiling or select a better‑characterized analog.

Data availability Screening library Procurement risk

Recommended Application Scenarios for Ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate Based on Quantitative Evidence


Physicochemical Probe for Intracellular Target Engagement Studies

With a LogP of 4.1 and five hydrogen‑bond acceptors, the compound resides in the permeability‑favorable mid‑lipophilicity range. It is suited as a control probe in cellular thermal shift assays (CETSA) or NanoBRET target‑engagement studies where a coumarin‑core fluorescent tracer with moderate membrane flux is required. Users may exploit the 7‑O‑ester as a derivatization handle for fluorescent tagging [1].

Lead‑Discovery Library Enrichment for Protein–Protein Interaction Targets

The elevated heavy‑atom count (26) and HBA count (5) place the compound in chemical property space associated with PPI modulators. Its inclusion in diversity‑oriented or PPI‑focused screening decks is supported by the structural complexity advantage (+8 heavy atoms, +3 HBA) over the parent 4‑methyl‑3‑phenylcoumarin .

Prodrug Scaffold Exploiting the Ethyl Ester Cleavage Site

The 7‑O‑ethyl propanoate ester is susceptible to esterase‑mediated hydrolysis, making the compound a candidate for prodrug design where release of the 7‑hydroxy‑4‑methyl‑3‑phenylcoumarin core at the site of action is desired. The six rotatable bonds provide conformational flexibility for optimizing enzyme recognition [2].

Non‑Antibacterial Coumarin Screening Panels

Class‑level SAR indicates that 7‑alkoxy substitution diminishes antibacterial potency relative to 7‑hydroxy analogs. The target compound should therefore be deployed in anticancer, anti‑inflammatory, or enzyme‑inhibition panels rather than antimicrobial susceptibility testing, avoiding the procurement inefficiency of misapplied screening [3].

Quote Request

Request a Quote for ethyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.